molecular formula C8H8FNO4 B131668 2-Fluoro-1,3-dimethoxy-4-nitrobenzene CAS No. 155020-44-3

2-Fluoro-1,3-dimethoxy-4-nitrobenzene

Cat. No.: B131668
CAS No.: 155020-44-3
M. Wt: 201.15 g/mol
InChI Key: GUGQUCUSGQOTGG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Fluoro-1,3-dimethoxy-4-nitrobenzene is an organic compound used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

As a compound used in proteomics research , it may have effects at the protein level, potentially influencing protein synthesis or function.

Preparation Methods

The synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene involves several steps. One common method includes the nitration of 2-Fluoro-1,3-dimethoxybenzene using a mixture of nitric acid and sulfuric acid . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound. After the reaction, the product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

2-Fluoro-1,3-dimethoxy-4-nitrobenzene undergoes various chemical reactions, including:

Properties

IUPAC Name

2-fluoro-1,3-dimethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGQUCUSGQOTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440345
Record name 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155020-44-3
Record name 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A freshly prepared solution of sodium methoxide [0.58 g (25 mmol) of sodium dissolved in 3 mL of anhydrous methanol] was added dropwise to a solution of 2 g (11.2 mmol) of 1,2,3-trifluoro-4-nitrobenzene in 30 mL of anhydrous methanol under nitrogen at +4° C. The resulting mixture was stirred overnight at room temperature and quenched with 1 M aqueous citric acid (0.1 eq) and methanol was evaporated under reduced pressure. The residue was taken up with ether, washed with 1 M citric acid, brine and dried over anhydrous magnesium sulfate and filtered off. The filtrate was evaporated under reduced pressure to give 2.2 g (99% yield) of the crude product, which was purified by crystallisation from hexane. H1 NMR (CDCl3) 3.95 (s, 3H, OMe); 4.06 (d, 3H, J=1.6 Hz); 6.72 (dd, 1H, CH, J=9.4 Hz, J=7.5 Hz) 7.72 (dd, 1H, CH, J=9.4 Hz, J=2.23 Hz).
Name
sodium methoxide
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

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